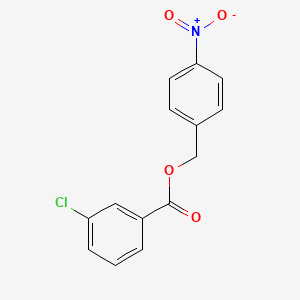
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. These enzymes and proteins are involved in cell division, DNA replication, and gene expression, making them important targets for anticancer and antiviral agents.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the removal of damaged cells from the body. Cell cycle arrest refers to the temporary or permanent cessation of cell division, which can occur in response to DNA damage or other cellular stressors. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors.
実験室実験の利点と制限
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments, including its high potency and selectivity for cancer and viral cells. However, its low solubility in water and potential toxicity at high concentrations can make it difficult to work with in certain experiments. Additionally, the cost of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea may be a limitation for some researchers.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action in more detail. Additionally, the combination of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea with other anticancer or antiviral agents may enhance its efficacy and reduce potential side effects. Overall, the potential applications of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in scientific research make it an important compound for further investigation.
合成法
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a base. Other methods include the reaction of 4-acetylphenyl isocyanate with 3-chloro-2-methylaniline in the presence of a thiourea catalyst or the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a metal catalyst. The yield of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can vary depending on the method used, and purification methods such as recrystallization or column chromatography may be necessary to obtain a pure product.
科学的研究の応用
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been investigated for its potential applications in scientific research, including its use as an anticancer agent, antifungal agent, and antiviral agent. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Its antifungal activity has been demonstrated against various fungal strains, including Candida albicans and Aspergillus niger. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-14(17)4-3-5-15(10)19-16(21)18-13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUUSWVYACUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

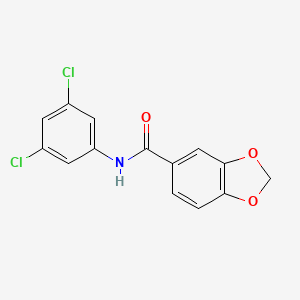
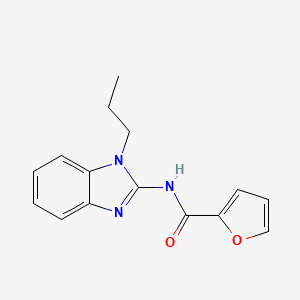
![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
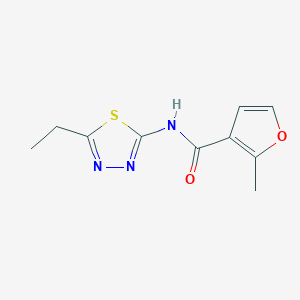
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
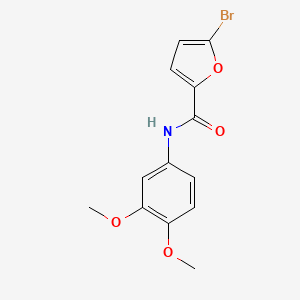
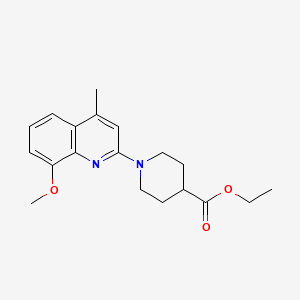
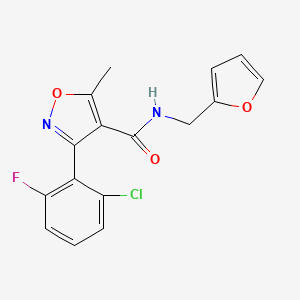
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
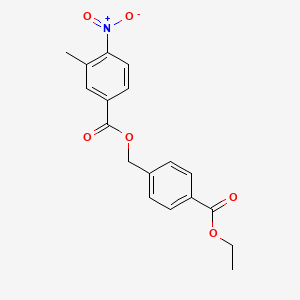

![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
